An In-Depth Technical Guide to 5-Bromo-4-hexylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-4-hexylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
5-Bromo-4-hexylthiophene-2-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a critical building block in the fields of materials science and medicinal chemistry. As a substituted thiophene, it belongs to a class of compounds renowned for their unique electronic properties and biological activities. The strategic placement of a bromine atom, a hexyl chain, and an aldehyde group on the thiophene ring provides a versatile scaffold for synthetic chemists. The bromine and aldehyde functionalities serve as reactive handles for a variety of cross-coupling and condensation reactions, enabling the construction of complex molecular architectures. The hexyl group imparts solubility in organic solvents, a crucial property for the processability of materials destined for electronic devices. This guide provides an in-depth examination of its physicochemical properties, a detailed synthetic protocol, its key applications, and essential safety information for researchers and developers.
Physicochemical Properties
The molecular characteristics of 5-bromo-4-hexylthiophene-2-carbaldehyde define its utility in various synthetic applications. A summary of its key properties is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 275.21 g/mol | [1][2][3] |
| Molecular Formula | C₁₁H₁₅BrOS | [1][2][3][4] |
| CAS Number | 291535-21-2 | [1][2][4] |
| IUPAC Name | 5-bromo-4-hexylthiophene-2-carbaldehyde | N/A |
| Typical Purity | ≥95% - 98% (HPLC) | [1][2][4] |
| Appearance | Varies; typically an oil or low-melting solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., chloroform, methanol) | [5] |
Synthesis and Purification: A Validated Protocol
The synthesis of 5-bromo-4-hexylthiophene-2-carbaldehyde can be approached through several routes. A common and effective strategy involves the formylation of a pre-functionalized thiophene ring. The following protocol is based on established organometallic methodologies, ensuring high yield and purity.
Rationale for Synthetic Strategy
The chosen method is a regioselective formylation via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent, N,N-Dimethylformamide (DMF). This approach is favored for several reasons:
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Regiocontrol: Starting with 2,5-dibromo-3-hexylthiophene allows for selective lithiation at the more sterically accessible 5-position, directing the aldehyde group to the desired location.
-
Mild Conditions: The reaction is conducted at low temperatures (-78 °C), which minimizes side reactions and preserves the integrity of the functional groups.
-
High Yield: Lithium-halogen exchange is a rapid and efficient reaction, often leading to high conversion rates.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-4-hexylthiophene-2-carbaldehyde
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Reactor Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is purged with dry nitrogen for 15 minutes.
-
Initial Reagents: 2,5-Dibromo-3-hexylthiophene (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (n-BuLi) (1.05 equivalents, typically 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional hour. The choice of n-BuLi is critical as it is a strong enough base to facilitate the lithium-halogen exchange without promoting unwanted side reactions at low temperatures.
-
Formylation: Anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents) is added dropwise to the reaction mixture. DMF serves as an efficient and readily available source of the formyl group.
-
Warming and Quenching: The reaction is allowed to warm slowly to room temperature overnight. The mixture is then carefully poured into a beaker containing 2 M hydrochloric acid (HCl) to hydrolyze the intermediate and quench any unreacted n-BuLi.
-
Extraction and Workup: The aqueous mixture is transferred to a separatory funnel and extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
Step 2: Purification
-
Column Chromatography: The crude product is purified by silica gel column chromatography. A gradient elution system, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate, is employed. This technique separates the desired product from starting materials and non-polar byproducts.
-
Characterization: The purity of the final product is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6][7][8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Key Applications in Research and Development
The unique combination of functional groups makes 5-bromo-4-hexylthiophene-2-carbaldehyde a valuable intermediate in several high-technology sectors.
A. Organic Electronics and Materials Science
This compound is a cornerstone for synthesizing conjugated polymers and small molecules used in organic electronic devices.[2]
-
Organic Photovoltaics (OPVs): The thiophene unit is an excellent electron-donating moiety. The bromine atom provides a site for polymerization, often through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. The aldehyde can be further modified to tune the electronic properties of the final polymer, impacting device efficiency.
-
Organic Field-Effect Transistors (OFETs): The hexyl side chain is crucial for ensuring the solubility and processability of the resulting polymers, which allows for the formation of thin, uniform films necessary for high charge carrier mobility in OFETs.
The incorporation of this building block into a polymer backbone is a fundamental step in creating these advanced materials.
Polymerization Pathway Diagram
Caption: Role as a monomer in conjugated polymer synthesis for electronics.
B. Pharmaceutical and Medicinal Chemistry
The thiophene ring is a well-known bioisostere of the benzene ring and is present in numerous approved drugs. Thiophene-2-carbaldehyde derivatives have been investigated for a range of biological activities.[9]
-
Scaffold for Drug Discovery: This compound serves as a starting point for creating libraries of novel molecules. The aldehyde group is readily converted into other functionalities such as imines, oximes, or hydrazones, which can interact with biological targets.
-
Potential Therapeutic Areas: Research on related arylthiophene-2-carbaldehydes has shown potential antibacterial, anti-inflammatory, and anti-tumor activities.[5][9][10] While this specific molecule requires further investigation, its structure is a promising template for developing new therapeutic agents.
Safety and Handling
As a laboratory chemical, 5-bromo-4-hexylthiophene-2-carbaldehyde must be handled with appropriate care. While a specific Safety Data Sheet (SDS) should always be consulted, data from analogous compounds provide a strong basis for safe handling protocols.[11][12][13]
-
Hazards: Expected to cause skin, eye, and respiratory irritation. May be harmful if swallowed, inhaled, or in contact with skin.[11][12][13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
5-Bromo-4-hexylthiophene-2-carbaldehyde is more than just a chemical with a specific molecular weight; it is an enabling tool for innovation. Its well-defined structure provides a reliable and versatile platform for creating next-generation organic electronics and for exploring new frontiers in medicinal chemistry. The synthetic accessibility and dual-reactive sites ensure its continued relevance in both academic research and industrial development. As demand for advanced materials and novel therapeutics grows, the importance of such meticulously designed building blocks will only increase.
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